(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound that belongs to the class of amines It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and (S)-alanine.
Formation of Intermediate: The aldehyde group of 2-(trifluoromethyl)benzaldehyde is reacted with (S)-alanine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and metabolic stability, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Phenylpropan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S)-2-[2-(Chloromethyl)phenyl]propan-1-amine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
(2S)-2-[2-(Methyl)phenyl]propan-1-amine: Features a methyl group, which affects its chemical behavior compared to the trifluoromethyl analog.
Uniqueness
The presence of the trifluoromethyl group in (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-[2-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNZANLJRMZXRU-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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